molecular formula C12H18Cl2N2O B13890158 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride

Cat. No.: B13890158
M. Wt: 277.19 g/mol
InChI Key: BZRCQWSHFFKNCL-UHFFFAOYSA-N
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Description

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine; dihydrochloride is a bicyclic heterocyclic compound featuring a fused furopyridine core substituted with a 4-piperidyl group at the 7-position. The dihydrofuro[3,4-c]pyridine scaffold is notable for its role in medicinal chemistry, particularly as a small-molecule inhibitor of lymphocyte perforin, a cytolytic protein implicated in autoimmune diseases and transplant rejection . The compound’s synthesis typically involves aldolization-crotonization reactions under piperidine catalysis, with modifications to the core structure and substituents significantly influencing biological activity .

Properties

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

7-piperidin-4-yl-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C12H16N2O.2ClH/c1-3-13-4-2-9(1)11-6-14-5-10-7-15-8-12(10)11;;/h5-6,9,13H,1-4,7-8H2;2*1H

InChI Key

BZRCQWSHFFKNCL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C3COCC3=CN=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Formation of the Dihydrofuro[3,4-c]pyridine Core

The fused heterocyclic core is typically synthesized via cyclization reactions involving pyridine derivatives and appropriate oxygen-containing reagents to form the furan ring. Literature on related fused heterocycles suggests that cyclization can be promoted by acidic conditions or by using dehydrating agents such as polyphosphoric acid or Lewis acids.

  • For example, related syntheses in fused pyridine systems have employed cyclization of keto-aldehydes with malonic acid derivatives, followed by hydrogenation and cyclization steps using polyphosphoric acid to yield the fused ring system.

Introduction of the 4-Piperidyl Group

The 4-piperidyl substituent is introduced typically via nucleophilic substitution or amination reactions on a suitable leaving group positioned at the 7-position of the dihydrofuro[3,4-c]pyridine ring.

  • A common approach involves reacting a 7-halogenated or 7-activated derivative of the fused ring with piperidine or a protected piperidine derivative under basic or neutral conditions.
  • Coupling reagents such as carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and additives like 1-hydroxybenzotriazole can facilitate amide bond formation or nucleophilic substitution steps involving piperidine-containing moieties.

Salt Formation (Dihydrochloride)

To improve the compound’s physicochemical properties, the free base of 7-(4-piperidyl)-1,3-dihydrofuro[3,4-c]pyridine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This step enhances solubility and stability for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to form fused ring Polyphosphoric acid, heat (e.g., 100-150°C), acidic medium ~70-85% Cyclization of keto-aldehyde intermediates to dihydrofuro[3,4-c]pyridine core
Piperidyl substitution 7-Halo derivative + piperidine, base (e.g., triethylamine), solvent (e.g., dichloromethane) 60-80% Nucleophilic substitution or amination facilitated by coupling agents
Salt formation HCl in ethanol or ethyl acetate, room temperature Quantitative Conversion to dihydrochloride salt for improved solubility

Research Findings and Optimization

  • Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (HOBt) has been shown to improve coupling efficiency and reduce side reactions during the introduction of piperidyl groups.
  • Reaction times vary from several hours to overnight depending on the substrate and conditions, with stirring at ambient temperature commonly employed.
  • Purification is typically achieved by column chromatography or recrystallization from suitable solvents.
  • The dihydrochloride salt formation is straightforward and typically yields a stable crystalline product with enhanced handling properties.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
Fused ring formation Keto-aldehyde precursor, polyphosphoric acid, heat Cyclization to dihydrofuro[3,4-c]pyridine Core heterocyclic structure formed
Piperidyl group introduction 7-Halo derivative, piperidine, base, coupling agents (e.g., EDC·HCl, HOBt) Nucleophilic substitution or amination Piperidyl substituent attached
Salt formation HCl in ethanol or ethyl acetate Salt formation Dihydrochloride salt obtained

Chemical Reactions Analysis

Types of Reactions

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Perforin Inhibition

Modifications to the dihydrofuro[3,4-c]pyridine core profoundly impact potency. For example:

  • Methoxy Substitution : Introduction of a 5-methoxy group on the benzofuran moiety enhances activity (IC₅₀ = 2.4 μM) compared to the unsubstituted analogue (IC₅₀ = 8.2 μM) .
  • Core Heteroatom Replacement : Replacing sulfur with oxygen in the furopyridine ring reduces potency, while lactone-to-lactam conversion abolishes activity, highlighting the lactone’s metabolic lability and structural necessity .

Table 1: Activity of Dihydrofuro[3,4-c]pyridine Derivatives

Compound Substituent/Modification IC₅₀ (μM) Key Finding Reference
Unsubstituted dihydrofuropyridine None 8.2 Baseline activity
5-Methoxy analogue 5-OMe on benzofuran 2.4 Enhanced perforin inhibition
Oxygen-replaced core S → O in furopyridine >10 Reduced potency
Lactam analogue Lactone → lactam Inactive Loss of activity

Pyrrolo[3,4-c]pyridine Analogues

Pyrrolo[3,4-c]pyridine-1,3-diones exhibit distinct pharmacological profiles, emphasizing the impact of heterocyclic core variation:

  • Analgesic Activity : Derivatives like 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrate superior analgesic effects in murine models compared to acetylsalicylic acid .

Table 2: Comparison of Furopyridine and Pyrrolopyridine Derivatives

Compound Class Core Structure Key Activity Example IC₅₀/ED₅₀ Reference
Dihydrofuro[3,4-c]pyridines Furopyridine + lactone Perforin inhibition (μM range) 2.4–8.2 μM
Pyrrolo[3,4-c]pyridine-diones Pyrrolopyridine + dione Analgesic (ED₅₀ = 15–30 mg/kg) Superior to aspirin

Piperidyl-Substituted Heterocycles

Piperidyl groups are common in bioactive compounds, but their positioning alters pharmacological outcomes:

  • 7-(4-Piperidyl) Substitution : In the target compound, the piperidyl group at the 7-position optimizes steric and electronic interactions with perforin, a feature absent in analogues like 2-(4-phenylmethyl-piperazinyl)-methyl-pyrrolo[3,4-c]pyridines .
  • Piperazine Derivatives : Compounds like 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride (PubChem CID: 146013807) prioritize kinase inhibition over cytolytic activity, underscoring substituent-driven target specificity .

Physicochemical and Metabolic Considerations

  • Metabolic Stability : The lactone in dihydrofuropyridines is prone to hydrolysis, whereas pyrrolopyridine-diones exhibit greater stability due to their rigid, conjugated systems .
  • Solubility : The dihydrochloride salt form of 7-(4-piperidyl)-1,3-dihydrofuro[3,4-c]pyridine enhances aqueous solubility, critical for in vivo efficacy .

Biological Activity

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a furo[3,4-c]pyridine core substituted with a piperidyl group. Its chemical formula is C10H12Cl2N2OC_{10}H_{12}Cl_2N_2O, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

PropertyValue
Molecular Weight239.12 g/mol
CAS Number2139294-73-6
SolubilitySoluble in water
AppearanceWhite crystalline powder

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the effects of various derivatives on KYSE70 and KYSE150 cell lines, 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine exhibited notable inhibitory activity.

Table 2: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48h
7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridineKYSE701.4631.329
KYSE1500.8880.655

The compound showed an IC50 value of 0.655μg/mL0.655\,\mu g/mL against KYSE150 cells after 48 hours of treatment, indicating strong antitumor efficacy.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific molecular targets associated with tumor growth and proliferation. Molecular docking studies suggest that the binding affinity of the compound to key proteins involved in cancer pathways is significant.

Neuroprotective Effects

Additionally, preliminary studies indicate potential neuroprotective effects of the compound. It may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could be beneficial in neurodegenerative conditions.

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